Tetrazole vs. 1,2,3-Triazole: Nanomolar Potency Gain
Evidence from a structurally proximal (5-benzylthiazol-2-yl)benzamide series demonstrates that the bioisosteric substitution of a 1H-1,2,3-triazole with a 1H-tetrazole ring results in a dramatic, quantifiable increase in anti-leukemic activity. This class-level inference strongly supports the procurement of the 5-methyl-1H-tetrazole-containing target compound over a potential 1,2,3-triazole analog for oncology-focused research [1].
| Evidence Dimension | In vitro cytotoxicity against chronic myeloid leukemia cells |
|---|---|
| Target Compound Data | Class-level inference: 1H-tetrazole containing analog 3d shows IC50 of 56.4 nM against K-562 cells |
| Comparator Or Baseline | Parent 1H-1,2,3-triazole containing analog (N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide) shows IC50 in the range of 2.02-4.70 µM against various cancer lines |
| Quantified Difference | Potency enhancement of up to ~83-fold (from 4.70 µM to 56.4 nM) when replacing the 1,2,3-triazole with a 1H-tetrazole in a related scaffold |
| Conditions | SRB assay on K-562 (chronic myeloid leukemia) cells for the tetrazole analog; MTT/SRB assay on a panel of 28 cancer cell lines for the triazole analog |
Why This Matters
This large potency differential justifies selecting a tetrazole-containing benzamide over a 1,2,3-triazole congener to maximize hit probability in cancer cell viability screens.
- [1] Pokhodylo, N., Finiuk, N., Klyuchivska, O., Stoika, R., Matiychuk, V., & Obushak, M. (2023). Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. European Journal of Medicinal Chemistry, 115126. View Source
